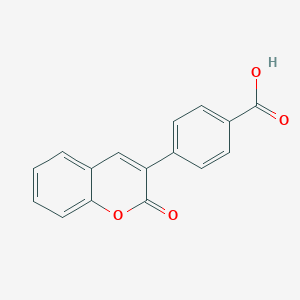

4-(2-oxo-2H-chromen-3-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 . It is related to the class of compounds known as coumarins, which are characterized by a benzene ring fused to a 2-pyrone ring .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-hydroxycoumarin with 4-formylbenzoic acid in ethanol under reflux . After the reaction, the mixture is cooled to room temperature, and the precipitate is collected, washed with hot water, and dried in air .Molecular Structure Analysis

The structure of this compound has been determined by X-ray crystallography . It crystallizes in the monoclinic system, space group P21/n, with cell parameters a = 10.676(2)Å, b = 10.017(2)Å, c = 24.438(6)Å, β = 100.890(10)°, V = 2566.4(10)Å3 and Z = 4 . The molecular configuration/conformation is stabilized by two intramolecular hydrogen bonds formed between the carbonyl group of one 4-hydroxycoumarin unit and the hydroxyl group of the second oneApplications De Recherche Scientifique

Antineoplastic Activity

This compound has been synthesized and evaluated for its potential in cancer treatment. The derivatives of 4-(2-oxo-2H-chromen-3-yl)benzoic acid have shown promising results in inhibiting the growth of human tumor cell lines. The antineoplastic activity is particularly significant as it represents a new leading skeleton suitable for further study in cancer therapy .

Antibacterial Properties

Research indicates that certain derivatives exhibit excellent antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This suggests that 4-(2-oxo-2H-chromen-3-yl)benzoic acid could be a precursor for developing new antibacterial agents .

Antimicrobial Efficacy

Synthesized compounds of this acid have been tested for their minimum inhibitory concentrations against various pathogens, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The results suggest potential applications in creating antimicrobial agents .

Cytotoxicity Testing

The compound has been used in the synthesis of derivatives that were tested for cytotoxicity against normal fibroblast cells. This is crucial for determining the safety profile of potential therapeutic agents derived from 4-(2-oxo-2H-chromen-3-yl)benzoic acid .

Synthetic Utility in Heterocyclic Chemistry

Due to the presence of electrophilic centers and the ability to open or retain the pyrone ring, this compound serves as a versatile synthon for the synthesis of a diverse set of rearranged products and new heterocyclic systems. This has significant implications for medicinal chemistry and drug design .

Photochromic Characteristics

Coumarin derivatives, including 4-(2-oxo-2H-chromen-3-yl)benzoic acid , are known for their photochromic properties. This opens up research avenues in the development of photoresponsive materials, which can have applications in optical data storage and photopharmacology .

Selective Estrogen Receptor Modulators

Some chromene derivatives have been identified as selective estrogen receptor modulators (SERMs). This suggests that 4-(2-oxo-2H-chromen-3-yl)benzoic acid could be a starting point for the synthesis of SERMs, which have applications in treating hormone-related disorders .

Angiogenesis Inhibition

Chromene derivatives have also been implicated in angiogenesis inhibition. This is a critical area of research for developing therapies against diseases characterized by abnormal blood vessel growth, such as cancer and macular degeneration .

Propriétés

IUPAC Name |

4-(2-oxochromen-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOXTWFFMVNRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-oxo-2H-chromen-3-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide](/img/structure/B469956.png)

![4-bromo-N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide](/img/structure/B469960.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-ethoxybenzamide](/img/structure/B470016.png)

![6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B470027.png)

![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B470034.png)

![5-(4-Ethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B470035.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470043.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B470048.png)

![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)

![Methyl 2-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B470121.png)